molecular formula C15H12Br2O3 B3016111 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid CAS No. 380170-12-7

4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid

Cat. No.: B3016111
CAS No.: 380170-12-7
M. Wt: 400.066
InChI Key: UDOOBWSBFFWDRJ-UHFFFAOYSA-N
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Description

4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid is an organic compound characterized by the presence of bromine atoms, a methyl group, and a phenoxymethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 6 positions.

    Etherification: The brominated product is then subjected to etherification with 4-hydroxybenzoic acid in the presence of a base such as potassium carbonate to form the phenoxymethyl linkage.

    Carboxylation: The final step involves the carboxylation of the intermediate product to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Products with various functional groups replacing the bromine atoms.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the phenoxymethyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dichloro-4-methyl-phenoxymethyl)-benzoic acid: Similar structure but with chlorine atoms instead of bromine.

    4-(2,6-Difluoro-4-methyl-phenoxymethyl)-benzoic acid: Similar structure but with fluorine atoms instead of bromine.

    4-(2,6-Diiodo-4-methyl-phenoxymethyl)-benzoic acid: Similar structure but with iodine atoms instead of bromine.

Uniqueness

4-(2,6-Dibromo-4-methyl-phenoxymethyl)-benzoic acid is unique due to the presence of bromine atoms, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s electronic properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-[(2,6-dibromo-4-methylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O3/c1-9-6-12(16)14(13(17)7-9)20-8-10-2-4-11(5-3-10)15(18)19/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOOBWSBFFWDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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